The synthesis of efinaconazole-d4 involves incorporating stable isotopes into the efinaconazole structure. This process typically employs methods such as:
The detailed synthetic pathway for efinaconazole-d4 may involve multiple steps, including the formation of key intermediates that are subsequently transformed into the final product through careful control of reaction conditions.
Efinaconazole-d4 retains the core structure of efinaconazole but includes deuterium substitutions. The molecular formula for efinaconazole is , while for efinaconazole-d4, it would be , reflecting the incorporation of deuterium atoms.
The molecular structure can be represented as follows:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and isotopic labeling of efinaconazole-d4 .
Efinaconazole-d4 can participate in various chemical reactions typical for azole compounds. These include:
The analytical applications often focus on its stability during these reactions, ensuring accurate quantification when used as an internal standard in assays .
Efinaconazole exerts its antifungal effects primarily through the inhibition of lanosterol 14α-demethylase, an enzyme critical in ergosterol biosynthesis. By blocking this enzyme, efinaconazole disrupts fungal cell membrane integrity, leading to cell death.
Efinaconazole-d4 serves as an internal standard in studies assessing the pharmacokinetics and dynamics of efinaconazole. Its presence allows for accurate measurement of drug concentrations in biological matrices, facilitating research into its efficacy against fungal infections .
Efinaconazole-d4 exhibits physical properties similar to those of its non-labeled counterpart:
Analytical techniques such as HPLC and mass spectrometry provide data on purity and concentration, which are essential for its use in research applications .
Efinaconazole-d4 is primarily utilized in research settings where precise quantification of efinaconazole is required. Its applications include:
Stable isotope-labeled internal standards (SIL-IS) like Efinaconazole-d4 are fundamental for achieving high-quality quantitative bioanalysis. Their core utility lies in compensating for variability during sample preparation and instrumental analysis. When co-extracted and co-analyzed with the target analyte (unlabeled Efinaconazole), these deuterated standards experience nearly identical losses during extraction, similar matrix effects during ionization, and comparable chromatographic behavior. However, their distinct mass-to-charge ratio ($m/z$) allows for separate detection by the mass spectrometer [6] [9]. This capability is critical for the accurate quantification of Efinaconazole in complex biological samples such as plasma, serum, skin homogenates, and nail clippings, where endogenous components can significantly interfere with analyte detection.
Table 1: Advantages of Deuterated Internal Standards in Bioanalysis of Antifungal Agents
Challenge in Bioanalysis | Impact on Quantification | Mitigation by SIL-IS (e.g., Efinaconazole-d4) |
---|---|---|
Matrix Effects (Ion Suppression/Enhancement) | Alters ionization efficiency of the analyte, leading to inaccurate peak areas | Co-eluting SIL-IS experiences same suppression/enhancement; signal ratio (analyte/IS) remains accurate |
Extraction Efficiency Variability | Inconsistent recovery of analyte from different samples | SIL-IS undergoes identical extraction; corrects for recovery losses |
Instrumental Drift | Changes in detector sensitivity over time | SIL-IS signal drifts similarly; ratio compensates for sensitivity changes |
Chromatographic Variability | Retention time shifts affecting integration | SIL-IS co-elutes or has similar retention; maintains accurate relative quantification |
The synthesis of Efinaconazole-d4 targets specific deuteration sites—typically the methylene groups adjacent to the nitrogen within the 4-methylenepiperidine ring—to ensure metabolic stability at the labeling positions. This strategic deuteration minimizes the risk of hydrogen/deuterium exchange under physiological conditions, preserving the mass difference throughout the analytical process [9]. Consequently, Efinaconazole-d4 provides a robust internal standard for validating sensitive LC-MS/MS methods capable of detecting Efinaconazole at concentrations relevant to its potent antifungal activity (often in the low nanogram per milliliter range) [6].
Efinaconazole-d4, with the molecular formula C₁₈H₁₈D₄F₂N₄O and a molecular weight of 352.41 g/mol, functions as an isotopically distinct tracer for its parent drug, Efinaconazole (MW 348.40 g/mol) [6] [7]. Its primary application resides in elucidating the intricate pharmacokinetic behavior of Efinaconazole, a potent triazole antifungal approved for topical treatment of onychomycosis (fungal nail infection). By employing Efinaconazole-d4 as an internal standard, researchers achieve unparalleled specificity and accuracy in quantifying minute concentrations of the parent drug across diverse biological compartments following topical application [6].
Table 2: Key Physicochemical Properties of Efinaconazole and Efinaconazole-d4
Property | Efinaconazole | Efinaconazole-d4 | Analytical Significance |
---|---|---|---|
Molecular Formula | C₁₈H₂₂F₂N₄O | C₁₈H₁₈D₄F₂N₄O | Provides a +4 Da mass shift for MS discrimination |
Molecular Weight | 348.39 g/mol | 352.41 g/mol | Enables distinct selected reaction monitoring (SRM) transitions |
Chemical Structure Core | (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | Identical core structure with deuteration at the piperidinyl ring | Maintains near-identical chemical properties (chromatography, extraction) |
Primary Mechanism of Action | Inhibition of fungal lanosterol 14α-demethylase (CYP51) | Not applicable (Tracer) | Allows correlation of drug levels with antifungal effect at target site |
A crucial advantage of Efinaconazole-d4 stems from its metabolic stability relative to the sites of deuteration. The deuterium atoms are incorporated into the 4-methylenepiperidinyl ring, positions not typically involved in major Phase I or Phase II metabolic pathways of Efinaconazole [5]. This ensures that the deuterated standard does not generate metabolites that could interfere with the detection of metabolites derived from the unlabeled drug. Consequently, Efinaconazole-d4 enables researchers to track the parent drug's absorption through the nail plate and into the nail bed, its distribution into deeper skin layers, and its potential low-level systemic absorption with high fidelity using techniques like LC-MS/MS [6] [8]. Furthermore, the deuterium kinetic isotope effect (KIE)—where the stronger carbon-deuterium bond slightly slows certain metabolic reactions—is minimized in Efinaconazole-d4 due to the deuteration being away from metabolic soft spots. This results in pharmacokinetic parameters (like clearance and volume of distribution) measured using the deuterated standard accurately reflecting those of the unlabeled drug [5].
Understanding the biodistribution and retention of antifungals within the complex, keratin-rich environment of infected nails and skin is paramount for developing effective topical therapies. Efinaconazole-d4 plays a pivotal role in sophisticated in vitro and ex vivo models designed to simulate human onychomycosis. Leveraging its detection via mass spectrometry, researchers employ Efinaconazole-d4 to precisely quantify the penetration efficiency of its parent drug through healthy and diseased human nail plates in vitro [8]. Studies utilizing deuterated tracers have demonstrated that Efinaconazole achieves concentrations within the nail plate (up to 5.9 ± 5.1 mg/g) several orders of magnitude higher than its minimal inhibitory concentration (MIC) against common dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes (MIC₉₀ ~0.008–0.015 μg/mL) following topical application [2] [8]. This significant penetration gradient is attributed partly to Efinaconazole's relatively low keratin binding affinity (approximately 85.7% bound, compared to >99% for ciclopirox or amorolfine), allowing a higher proportion of free, active drug to penetrate deeper into the nail structure [8].
Beyond transungual delivery, research utilizing tracer principles has illuminated the importance of the subungual route for Efinaconazole. Formulation studies employing dye or deuterated analogs have shown that Efinaconazole solution's low surface tension enables it to spread laterally, wicking under the nail plate via the hyponychium (the skin at the nail's free edge) to reach the undersurface of the nail and the nail bed directly [8]. This dual-pathway delivery mechanism—transungual and subungual—ensures high drug levels reach the primary sites of dermatophytic infection residing underneath the nail plate. Furthermore, Efinaconazole-d4 facilitates investigations into drug exposure duration within target tissues. Studies reveal sustained drug concentrations in the nail plate weeks after cessation of topical application, providing a pharmacological rationale for the observed clinical efficacy and suggesting a reservoir effect within the keratin [8].
Table 3: Applications of Efinaconazole-d4 in Dermatophytic Infection Research Models
Research Model | Application of Efinaconazole-d4 | Key Findings Enabled |
---|---|---|
In Vitro Nail Penetration Assay | Quantification of drug flux through human nail plates | Confirmed superior transungual penetration of Efinaconazole vs. ciclopirox; Demonstrated independence from nail thickness/disease state [8] |
Ex Vivo Nail Binding Studies | Measurement of free vs. keratin-bound drug fractions | Revealed low keratin affinity (14.3% free) enabling deeper penetration compared to competitors (ciclopirox: 0.7% free) [8] |
Subungual Delivery Modeling | Tracking drug distribution pathways using tracer principles | Validated the role of hyponychium and lateral nail fold routes in delivering drug underneath the nail plate [8] |
Drug Retention/Kinetics in Keratin | Quantifying drug levels in nail/skin over time post-application | Demonstrated sustained therapeutic drug concentrations in nail weeks after treatment cessation [8] |
In Vitro Fungal Morphology Studies | Correlating local drug concentrations (using tracer-spiked samples) with antifungal effects | Linked ultrastructural damage (hyphal flattening, organelle degeneration) in T. mentagrophytes to intracellular drug levels [1] |
Moreover, Efinaconazole-d4 supports research linking pharmacokinetics to pharmacodynamics (PK/PD) in infection models. By accurately measuring local drug concentrations in contact with fungi within in vitro systems or ex vivo infected nail samples, and correlating these levels with morphological changes (e.g., hyphal shortening, swelling, membrane discontinuity) and fungicidal effects, researchers gain deeper insights into the concentration-effect relationship critical for predicting clinical efficacy [1]. This is vital for optimizing topical formulations and dosing regimens, particularly against challenging pathogens or mixed infections. The ability of Efinaconazole-d4 to act as a reliable internal standard thus underpins the generation of high-quality data essential for advancing our understanding of antifungal drug behavior in the specific microenvironment of dermatophytic infections.
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3